N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 2-ethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-α-methyl-β-alanine
- N-(3,5-dimethylphenyl)-α-methyl-β-alanine
- 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is unique due to its specific substitution pattern and the presence of both an oxadiazole ring and an ethoxybenzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-4-24-16-8-6-5-7-15(16)19(23)20-18-17(21-25-22-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
PXLSLBRVSNCTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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